molecular formula C7H13NO2 B153654 (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate CAS No. 1065331-03-4

(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate

Cat. No.: B153654
CAS No.: 1065331-03-4
M. Wt: 143.18 g/mol
InChI Key: KXYSKSUNLWRSFW-WDSKDSINSA-N
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Description

(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate is a chemical compound known for its unique stereochemistry and potential applications in various fields of scientific research. This compound is characterized by its pyrrolidine ring structure, which is a five-membered ring containing one nitrogen atom. The presence of the methyl group at the 4-position and the carboxylate ester at the 3-position further defines its chemical identity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidine derivative, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and esterification agents such as methanol and sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation and continuous flow reactions. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amides, and other substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-Methylpyrrolidine-3-carboxylic acid
  • (3R,4R)-4-Methylpyrrolidine-3-carboxamide
  • (3R,4R)-4-Methylpyrrolidine-3-carboxylate hydrochloride

Uniqueness

Compared to its analogs, (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-3-8-4-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYSKSUNLWRSFW-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363772
Record name Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065331-03-4
Record name Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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